4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid

Catalog No.
S882978
CAS No.
1596618-17-5
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic a...

CAS Number

1596618-17-5

Product Name

4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid

IUPAC Name

4-(oxolan-2-ylmethoxy)cyclohexane-1-carboxylic acid

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h9-11H,1-8H2,(H,13,14)

InChI Key

OWKNDBBRCOQJBA-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2CCC(CC2)C(=O)O

Canonical SMILES

C1CC(OC1)COC2CCC(CC2)C(=O)O

Organic Synthesis

Carboxylic acids play a crucial role in organic synthesis . They can be used to obtain small molecules and macromolecules, and they are active in organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . They can modify the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Polymers

Carboxylic acids have applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Medical Field

Carboxylic acids have applications in the medical field. They can be used in the synthesis of various drugs and pharmaceuticals .

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry .

Cosmetics

Carboxylic acids can be used in the cosmetics industry. They can be used in the formulation of various cosmetic products .

Agriculture

Carboxylic acids are used in agriculture as a part of complex organic fertilizers. They can improve the quality of the soil and increase the efficiency of nutrient uptake by plants .

Textile Industry

In the textile industry, carboxylic acids are used in the production of dyes and pigments. They can also be used in the treatment of fibers and fabrics .

Cleaning Products

Carboxylic acids are used in the formulation of cleaning products. They can act as a pH adjuster, providing the right environment for the cleaning product to work effectively .

Animal Feed

Certain carboxylic acids are used in animal feed to improve the health and productivity of livestock. They can act as preservatives, preventing the growth of harmful bacteria in the feed .

Paints and Coatings

Carboxylic acids are used in the production of paints and coatings. They can act as a curing agent, helping the paint to dry and harden .

Adhesives

Carboxylic acids are used in the production of adhesives. They can improve the adhesive’s ability to bond materials together .

4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methoxy group linked to an oxolane (tetrahydrofuran) moiety and a carboxylic acid functional group. The molecular formula of this compound is C12H20O4, and it has a molar mass of approximately 228.28 g/mol. This compound is known to exist as a mixture of diastereomers, which can influence its physical and chemical properties .

The chemical behavior of 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid can be analyzed through various reactions typical for carboxylic acids and ether functionalities. Potential reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the corresponding hydrocarbon.
  • Nucleophilic Substitution: The methoxy group may participate in nucleophilic substitution reactions, especially in the presence of stronger nucleophiles.

These reactions are significant for synthesizing derivatives and exploring the reactivity of the compound in various chemical contexts .

Research into the biological activity of 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid is limited, but compounds with similar structures often exhibit interesting pharmacological properties. Such compounds may possess anti-inflammatory, analgesic, or antimicrobial activities due to their structural features that allow interaction with biological targets. Further studies would be necessary to elucidate specific biological effects and mechanisms of action for this compound.

The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid involves several steps:

  • Formation of the Oxolane Ring: Starting materials can undergo cyclization reactions to form the oxolane structure.
  • Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using appropriate reagents such as methyl iodide in the presence of bases.
  • Carboxylation: The final step involves introducing the carboxylic acid group, which can be performed via oxidation or direct carboxylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the desired compound .

4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug discovery and development due to its unique structural features.
  • Organic Synthesis: It may serve as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in creating novel materials with specific properties due to its functional groups.

The versatility of this compound makes it an interesting candidate for further research and development .

Interaction studies involving 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid could focus on its binding affinity with various biological receptors or enzymes. Understanding these interactions is crucial for assessing its potential therapeutic applications and predicting side effects. Techniques such as molecular docking studies, enzyme inhibition assays, and receptor binding assays would provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxycyclohexanecarboxylic acidC8H14O3Lacks oxolane structure; simpler methoxy substitution
4-(4-chlorophenyl)cyclohexane-1-carboxylic acidC13H15ClO2Contains a chlorophenyl substituent; different electronic properties
4-(3-methyloxolan-2-yl)methoxycyclohexaneC12H22O3Similar oxolane structure but with additional methyl substitution

The uniqueness of 4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may lead to distinct biological activities compared to these analogs .

XLogP3

1.3

Dates

Modify: 2023-08-16

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